N-Allylsuccinimide
Description
It is synthesized via the reaction of N-allylamine with succinic anhydride in acetonitrile, yielding a pale yellow solid with a 51% isolated yield after purification by column chromatography . The compound is utilized as an intermediate in organic synthesis, particularly for the site-selective modification of peptides and proteins, and in one-pot reactions to generate functionalized pyrrolidinones . Its structure enables further functionalization through alkene-based reactions, leveraging the reactivity of the allyl group.
Properties
IUPAC Name |
1-prop-2-enylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-5-8-6(9)3-4-7(8)10/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEUBXNTRJZUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180241 | |
| Record name | N-Allylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-14-8 | |
| Record name | 1-(2-Propen-1-yl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylsuccinimide can be synthesized through the reaction of succinic anhydride with allylamine. The reaction typically involves heating succinic anhydride with allylamine in the presence of a suitable solvent, such as toluene or xylene, under reflux conditions. The reaction proceeds through the formation of an intermediate succinamic acid, which then cyclizes to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Allylsuccinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-allylsuccinamic acid.
Reduction: Reduction reactions can convert it to N-allylpyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: N-allylsuccinamic acid.
Reduction: N-allylpyrrolidine.
Substitution: Various substituted succinimides depending on the nucleophile used.
Scientific Research Applications
N-Allylsuccinimide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and antiepileptic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Allylsuccinimide involves its interaction with specific molecular targets. In biological systems, it may act on ion channels or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in neurotransmission.
Comparison with Similar Compounds
Reactivity and Stability
- N-Allylsuccinimide : The allyl group facilitates cyclization reactions. For example, in a one-pot reduction/ethylation, it forms 1-allyl-5-ethoxypyrrolidin-2-one (67% yield under NaBH₄/EtOH conditions) . The allyl moiety may also participate in allylation or oxidation reactions.
- N-Hydroxysuccinimide (NHS) : Forms stable active esters with carboxylic acids, widely used in bioconjugation (e.g., protein crosslinking via NHS esters) .
- N-Thiosuccinimide : Acts as a stable sulfenylating agent, avoiding the use of volatile sulfenyl chlorides. Reacts with amides under mild basic conditions to form N-acylsulfenamides .
- N-Chlorosuccinimide (NCS) : A chlorinating agent and precursor to N-thiosuccinimides. Reacts with thiols to generate sulfenylating reagents .
Research Findings and Innovations
- This compound : Demonstrated utility in peptide sidechain modifications, offering a handle for site-specific allylation .
- N-Thiosuccinimide : A 2022 study highlighted its broad substrate scope, enabling coupling with alkyl/aryl amides, carbamates, and ureas .
- N-Iodosuccinimide : Showed efficacy in cross-coupling reactions under mild conditions, avoiding precious metal catalysts .
Biological Activity
N-Allylsuccinimide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
This compound is a derivative of succinimide, characterized by the presence of an allyl group. Its chemical structure can be represented as follows:
This compound is notable for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study focused on the synthesis of novel compounds derived from this compound demonstrated its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain enzymes linked to metabolic pathways. For instance, studies have reported its inhibitory effects on carbonic anhydrases and cholinesterases, which are critical targets in treating conditions like glaucoma and Alzheimer's disease .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific enzyme active sites, altering their function. Molecular docking studies have provided insights into how this compound binds to these enzymes, leading to inhibition .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound derivatives against a panel of bacteria. The results indicated that modifications to the chemical structure could enhance activity:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Modified Derivative A | E. coli | 22 |
| Modified Derivative B | S. aureus | 18 |
This table illustrates how structural modifications can influence biological activity, highlighting the potential for developing more effective antimicrobial agents.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of this compound on carbonic anhydrase isoenzymes. The findings are summarized below:
| Isoenzyme | IC50 (µM) |
|---|---|
| hCA I | 12 |
| hCA II | 8 |
| hCA IX | 6 |
These results indicate that this compound has varying degrees of inhibition across different isoenzymes, suggesting its potential as a therapeutic agent in conditions where these enzymes play a role.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
